molecular formula C9H11NO B2542550 2-(Cyclopropylmethoxy)pyridine CAS No. 1285617-81-3

2-(Cyclopropylmethoxy)pyridine

Cat. No.: B2542550
CAS No.: 1285617-81-3
M. Wt: 149.193
InChI Key: XJQFNACKXZLVNC-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position. This structure combines the electron-withdrawing nature of the pyridine nitrogen with the steric and electronic effects of the cyclopropylmethoxy moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The cyclopropyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design .

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQFNACKXZLVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)pyridine can be achieved through various methods. One common approach involves the reaction of 2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclopropylmethanol is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Nitrated, halogenated, or sulfonated pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(cyclopropylmethoxy)pyridine derivatives vary significantly based on substituent positions and additional functional groups. Below is a detailed comparison with structurally related compounds:

5-Chloro-2-(cyclopropylmethoxy)pyridine

  • Molecular Formula: C₉H₁₀ClNO
  • Molecular Weight : 183.63 g/mol
  • Key Features :
    • The chlorine atom at the 5-position increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions.
    • Predicted pKa of 1.75 , indicating stronger acidity compared to unsubstituted pyridines .
  • Applications : Used as a precursor in Suzuki-Miyaura couplings for drug discovery.

2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine

  • Molecular Formula: C₉H₉ClFNO
  • Molecular Weight : 201.63 g/mol
  • Key Features :
    • Fluorine at the 3-position improves metabolic stability and membrane permeability.
    • Chlorine at the 2-position directs electrophilic substitution to the 4-position .

2-(Cyclopropylmethoxy)-5-boronic acid pinacol ester

  • Molecular Formula: C₁₅H₂₂BNO₃
  • Molecular Weight : 287.16 g/mol
  • Key Features :
    • The boronate ester enables Suzuki couplings for constructing biaryl systems.
    • Used in synthesizing kinase inhibitors and PDE4 antagonists .

Pharmacological Activity Comparison

PDE4 Inhibitors

  • Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide):
    • IC₅₀ for PDE4 : 0.8 nM (human neutrophils).
    • Advantage : High selectivity for PDE4 over other PDE isoforms (e.g., PDE1, PDE3) .
  • Compound 24 (pyridine heterocycle with cyclopropylmethoxy):
    • IC₅₀ for PDE4D2 : 3.5 nM.
    • Improvement : Enhanced physicochemical parameters (e.g., solubility, logP) compared to carboxylic acid analogs .

IKK-β Inhibitors

  • Optimized Pyridine Derivative (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile): IKK-β IC₅₀: 8.5 nM. In Vivo Efficacy: Significant anti-inflammatory activity at 1 mg/kg (oral) in murine models .

Structural and Functional Insights

  • Electron Effects : The cyclopropylmethoxy group donates electron density via the oxygen atom while the cyclopropane ring introduces steric hindrance, influencing binding to enzyme active sites .
  • Metabolic Stability : Cyclopropane rings resist oxidative metabolism, prolonging half-life in vivo compared to linear alkoxy groups .
  • Synthetic Versatility: Boronate esters (e.g., C₁₅H₂₂BNO₃) enable efficient cross-coupling for diversifying pyridine-based scaffolds .

Biological Activity

2-(Cyclopropylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a cyclopropylmethoxy substituent. The presence of the cyclopropyl group is believed to influence the compound's pharmacological properties by affecting its binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group may enhance the compound's ability to modulate these targets, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that play a role in pain and inflammation, thereby exerting analgesic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anti-Inflammatory Effects

The compound has shown promise in reducing inflammation. Studies have indicated that it may inhibit the release of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Animal Models : In murine models of inflammation, administration of this compound resulted in a marked decrease in paw swelling and joint stiffness, indicating its potential as an anti-inflammatory agent.
  • Pharmacokinetic Studies : Research on the absorption, distribution, metabolism, and excretion (ADME) profiles revealed that the compound has favorable pharmacokinetic properties, suggesting good bioavailability when administered orally.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(Cyclobutylmethoxy)pyridineCyclobutyl group instead of cyclopropylModerate antimicrobial activity
2-(Cyclohexylmethoxy)pyridineCyclohexyl groupEnhanced anti-inflammatory effects
2-(Methylmethoxy)pyridineMethyl groupLower antimicrobial efficacy

This table illustrates how variations in structure can influence biological activity, highlighting the unique position of this compound.

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